

# Ceralasertib formate solubility in DMSO and other solvents

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ceralasertib formate

Cat. No.: B15293697

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## Ceralasertib Formate Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of **Ceralasertib formate** in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to ensure successful and accurate results.

## Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My **Ceralasertib formate** is not fully dissolving in DMSO. What should I do?

A1: Incomplete dissolution can be due to several factors:

- **Concentration:** You may be exceeding the solubility limit. **Ceralasertib formate**'s solubility in DMSO is high, but it is finite. Please refer to the solubility data table below.
- **Solvent Quality:** DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of **Ceralasertib formate**. Always use fresh, anhydrous, or newly opened DMSO for the preparation of stock solutions.<sup>[1][2]</sup>
- **Temperature:** Gentle warming of the solution can aid dissolution. However, avoid excessive heat, which could degrade the compound.

- Agitation: Ensure thorough mixing. Vortexing or sonication is often recommended to facilitate dissolution. Some suppliers explicitly state that sonication is needed.[1][3]

Q2: I observed precipitation when I diluted my **Ceralasertib formate** DMSO stock solution with aqueous media. How can I prevent this?

A2: This is a common issue when diluting a DMSO stock solution into an aqueous buffer, as **Ceralasertib formate** is sparingly soluble in aqueous solutions.[4] To mitigate precipitation:

- Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.1%, to maintain compound solubility.[3]
- Dilution Method: Add the DMSO stock solution to the aqueous buffer drop-wise while vortexing to ensure rapid and even dispersion.
- Co-solvents: For in vivo studies or specific in vitro assays, using co-solvents like PEG300, Tween-80, or SBE- $\beta$ -CD can improve solubility in aqueous-based formulations.[3]

Q3: Can I store **Ceralasertib formate** solutions? If so, under what conditions?

A3:

- DMSO Stock Solutions: When stored at -20°C or -80°C, DMSO stock solutions of **Ceralasertib formate** can be stable for several months. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Aqueous Solutions: It is not recommended to store aqueous solutions of **Ceralasertib formate** for more than one day due to its limited stability and solubility in aqueous buffers.[4] These solutions should be prepared fresh for each experiment.

## Solubility Data

The solubility of Ceralasertib and its formate salt can vary slightly between different sources and batches. The following table summarizes the available data for common laboratory solvents.

| Solvent                    | Ceralasertib (Free Base) Solubility                                    | Ceralasertib Formate Solubility | Notes  |
|----------------------------|--|---------------------------------|--|
| DMSO (Dimethyl Sulfoxide)  | 30 mg/mL[4][5], 70 mg/mL (169.69 mM) [1][3], 83 mg/mL (201.2 mM)[2][6] | Soluble[7]                      | Sonication may be required.[1][3] Use of fresh, anhydrous DMSO is recommended.[1][2] |
| Ethanol                    | 10 mg/mL (24.24 mM) [6], 30 mg/mL[4]                                   | -                               | For aqueous dilutions, dissolve in ethanol first.[4]                                 |
| Water                      | Insoluble[6]   | -                               |  |
| DMF (Dimethylformamide)    | 30 mg/mL[5]  | -                               |  |
| Ethanol:PBS (pH 7.2) (1:5) | Approximately 0.16 mg/mL[4]  | -                               |  |
| Co-solvent Formulations    | See In Vivo Experimental Protocols below.                              | -                               | Used to improve solubility and bioavailability for in vivo studies.                  |

## Experimental Protocols

### Preparation of a 10 mM DMSO Stock Solution

- Weighing: Accurately weigh the required amount of **Ceralasertib formate** powder.
- Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
- Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.[1][3]
- Storage: Store the stock solution in aliquots at -20°C or -80°C.

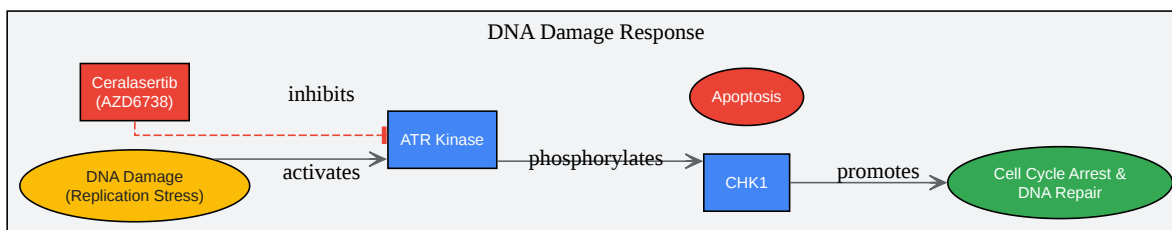
## Preparation of an In Vivo Formulation (Example)

For oral administration in animal models, a co-solvent system is often necessary. The following is an example formulation; however, optimization may be required for your specific experimental needs.

- Initial Dissolution: Dissolve **Ceralasertib formate** in DMSO to create a concentrated stock solution (e.g., 50 mg/mL).[\[3\]](#)
- Co-solvent Addition: In a separate tube, prepare the vehicle. For example, a mixture of 40% PEG300, 5% Tween-80, and 45% saline.[\[3\]](#)
- Final Formulation: Add the **Ceralasertib formate** DMSO stock to the vehicle to achieve the desired final concentration (e.g., 5 mg/mL). Ensure the final DMSO concentration is low (e.g., 10%) to minimize toxicity.[\[3\]](#)
- Homogenization: Vortex the final formulation thoroughly to ensure a clear and homogenous solution.

## Ceralasertib Mechanism of Action: ATR Inhibition

Ceralasertib is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key enzyme in the DNA Damage Response (DDR) pathway.[\[8\]](#)[\[9\]](#) ATR is activated in response to single-stranded DNA breaks that can arise from replication stress, a common feature of cancer cells.[\[10\]](#) Inhibition of ATR by Ceralasertib prevents the phosphorylation of its downstream target, CHK1, leading to the disruption of cell cycle checkpoints and an accumulation of DNA damage, which ultimately results in cancer cell death.[\[8\]](#)[\[11\]](#)

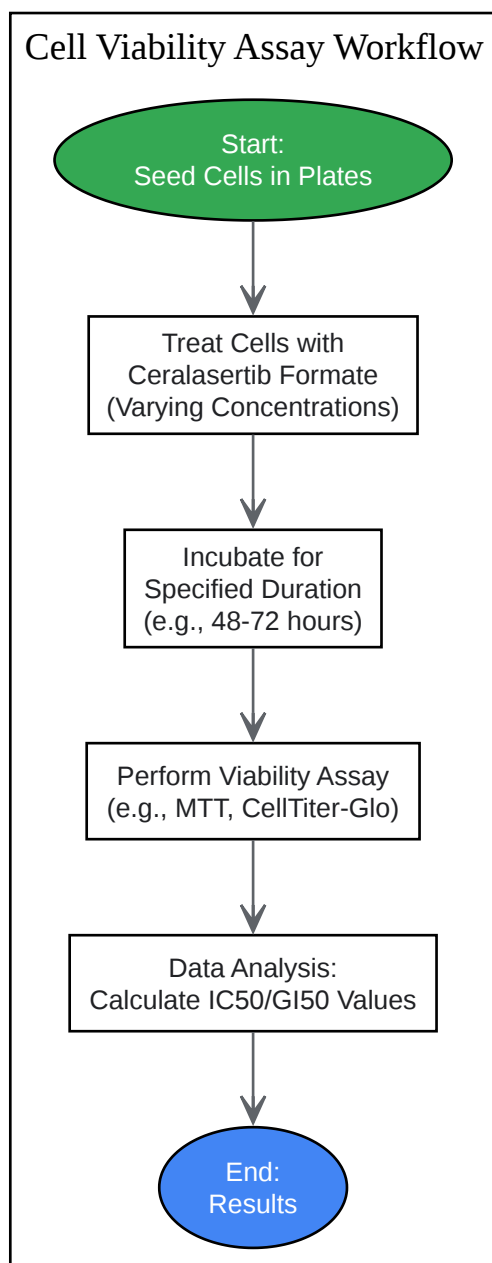


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Caption: Ceralasertib inhibits ATR kinase in the DNA damage response pathway.

## Experimental Workflow for Cell Viability Assay

The following diagram outlines a typical workflow for assessing the effect of **Ceralasertib formate** on cancer cell viability.



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Caption: A standard workflow for determining cell viability after Ceralasertib treatment.

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- To cite this document: BenchChem. [Ceralasertib formate solubility in DMSO and other solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15293697#ceralasertib-formate-solubility-in-dms-and-other-solvents]

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Address: 3281 E Guasti Rd  
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